[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride
Beschreibung
This compound is a pyrrole-based methanamine derivative featuring a 3,4-dimethoxyphenyl substituent at the 1-position of the pyrrole ring and methyl groups at the 2- and 5-positions. Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical or material science research. The structural uniqueness lies in the synergistic combination of the electron-rich 3,4-dimethoxyphenyl group and the hydrophobic 2,5-dimethylpyrrole framework. It is cataloged under CAS number 1989659-30-4 and is available for R&D applications .
Eigenschaften
IUPAC Name |
[1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-10-7-12(9-16)11(2)17(10)13-5-6-14(18-3)15(8-13)19-4;/h5-8H,9,16H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMDXDHGGOEMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)OC)OC)C)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole core, followed by the introduction of the 3,4-dimethoxyphenyl group and the methanamine group. The final step involves the conversion of the free base to its hydrochloride salt.
Preparation of Pyrrole Core: The pyrrole core can be synthesized using the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of 3,4-Dimethoxyphenyl Group: This step involves the electrophilic aromatic substitution of the pyrrole ring with a 3,4-dimethoxyphenyl halide in the presence of a Lewis acid catalyst.
Formation of Methanamine Group: The methanamine group can be introduced via reductive amination, where the corresponding aldehyde or ketone reacts with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.
Conversion to Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding oximes or nitriles.
Reduction: Reduction reactions can target the aromatic ring or the pyrrole ring, leading to partially or fully hydrogenated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Br2, Cl2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of oximes, nitriles, or carboxylic acids.
Reduction: Hydrogenated derivatives of the aromatic or pyrrole rings.
Substitution: Functionalized aromatic rings with halogens, nitro groups, or alkyl groups.
Wissenschaftliche Forschungsanwendungen
[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of [1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial cell membranes, exhibiting antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
2.1 Structural and Functional Group Variations
The following table highlights key structural differences and inferred properties of analogous compounds:
2.2 Key Insights from Structural Comparisons
Electron-Donating vs. This may improve solubility in polar solvents or receptor-binding affinity in bioactive contexts. The oxazole-containing analog () replaces the pyrrole ring with a dihydro-oxazole, which introduces additional electronegativity and rigidity.
Impact of Heterocyclic Core
- The pyrrole ring in the target compound offers aromaticity and planarity, which may facilitate π-π stacking interactions in material science or medicinal chemistry. In contrast, the ethylamine derivative () lacks a heterocycle, reducing structural complexity and rigidity.
Salt Form and Solubility
- The hydrochloride salt form in the target compound and analogs (e.g., ) improves crystallinity and aqueous solubility compared to free bases like (2,5-dimethyl-1H-pyrrol-3-yl)methanamine .
Synthetic Accessibility
Biologische Aktivität
The compound [1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride is a member of the pyrrole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 270.82 g/mol. The compound features a pyrrole ring substituted with a dimethoxyphenyl group and a methanamine moiety.
Anticancer Properties
Research indicates that pyrrole derivatives possess significant anticancer activities. In particular, compounds structurally related to [1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine have shown promise as inhibitors of various cancer cell lines. For instance:
- In Vitro Studies : Compounds with similar structures have demonstrated antiproliferative effects against multiple cancer cell lines, including HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cells. The IC50 values for these compounds often range from low micromolar to nanomolar concentrations, indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.07 |
| Compound B | K562 | 0.06 |
| [1-(3,4-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol] | HeLa | TBD |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key proteins involved in cell survival and proliferation. For example, some studies have highlighted the potential of these compounds to inhibit the Myeloid cell leukemia 1 (Mcl-1) protein, a crucial regulator of apoptosis . By promoting apoptosis in cancer cells, these compounds could serve as effective therapeutic agents.
Structure-Activity Relationship (SAR)
The biological activity of pyrrole derivatives is significantly influenced by their structural components. Modifications in the phenyl substituent or the pyrrole ring can enhance or diminish their efficacy:
- Dimethoxy Substitution : The presence of methoxy groups on the phenyl ring has been associated with increased lipophilicity and improved binding affinity to target proteins .
- Pyrrole Modifications : Variations in the methyl substitutions on the pyrrole ring can affect the overall stability and reactivity of these compounds.
Case Studies
Recent studies have explored various derivatives of pyrrole-based compounds for their anticancer properties:
- Compound 40 : A derivative exhibited high affinity for Mcl-1 with a value of 0.23 nM and demonstrated significant tumor growth inhibition in xenograft models .
- Compound SC74102 : Displayed JNK-2 inhibitory activity with an IC50 of 1.35 µM and showed promising results against hepatocellular carcinoma when used in combination therapies .
Q & A
Basic: What methodological approaches are recommended for synthesizing [1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride with high yield and purity?
Answer:
Synthesis typically involves multi-step reactions, starting with precursors like 3,4-dimethoxyphenyl derivatives and pyrrole intermediates. Key steps include:
- Cyclization: Under basic conditions (e.g., KOH/EtOH), to form the pyrrole ring .
- Methanamine functionalization: Use of reductive amination or nucleophilic substitution, monitored by TLC/HPLC for intermediate purity .
- Hydrochloride salt formation: Precipitation in anhydrous HCl/ether, followed by recrystallization (e.g., ethanol/water) to enhance purity .
Optimize reaction parameters (temperature, solvent polarity) using Design of Experiments (DoE) to minimize byproducts like regioisomers .
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR (DMSO-d6 or CDCl3) to confirm substitution patterns on the pyrrole and phenyl rings. Compare coupling constants to distinguish between 2,5-dimethyl isomers .
- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- X-ray Crystallography: For absolute configuration determination. Refine data using SHELXL (with twin refinement if crystals exhibit twinning) .
Advanced: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Answer:
Discrepancies often arise from solvent effects or crystal packing forces not modeled in DFT calculations. Strategies include:
- Solvent correction: Apply the IEF-PCM model in DFT to simulate solvent interactions (e.g., DMSO) and recompare with experimental NMR shifts .
- Dynamic effects: Use molecular dynamics (MD) simulations to assess conformational flexibility impacting -NMR peak splitting .
- Cross-validation: Compare XRD-derived bond lengths/angles with DFT-optimized geometries to identify steric or electronic mismatches .
Advanced: What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?
Answer:
- Analog synthesis: Modify the 3,4-dimethoxyphenyl group (e.g., replace methoxy with halogens) to assess electronic effects on receptor binding .
- Bioisosteric replacement: Substitute the pyrrole ring with imidazole or pyrazole to evaluate steric tolerance in target proteins .
- Pharmacokinetic profiling: Use in vitro assays (e.g., hepatic microsomal stability) and molecular docking (Autodock Vina) to correlate structural features with metabolic half-life or binding affinity .
Basic: What protocols ensure safe handling and storage of this compound?
Answer:
- Handling: Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15 minutes (seek medical attention if irritation persists) .
- Storage: Keep in sealed glass containers at -20°C under inert gas (N2/Ar) to prevent oxidation. Monitor for deliquescence due to hydrochloride salt hygroscopicity .
- Waste disposal: Neutralize with sodium bicarbonate before incineration .
Advanced: How can batch-to-batch variability in synthesis be minimized?
Answer:
- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., inline FTIR) to track reaction progress and adjust parameters dynamically .
- Continuous flow reactors: Enhance reproducibility by controlling residence time and mixing efficiency, reducing thermal gradients .
- Quality-by-Design (QbD): Define a design space for critical process parameters (CPPs) like pH and stoichiometry using multivariate analysis .
Advanced: What strategies mitigate interference from degradation products in bioactivity assays?
Answer:
- Forced degradation studies: Expose the compound to heat, light, and humidity (ICH Q1A guidelines) to identify labile sites. Use LC-MS to characterize degradation pathways .
- Sample preparation: Pre-purify via solid-phase extraction (SPE) with C18 cartridges to isolate the intact compound from hydrolyzed byproducts .
- Negative controls: Include degradation products in assay plates to confirm they do not interact with biological targets .
Advanced: How can computational modeling guide the optimization of this compound’s solubility without compromising activity?
Answer:
- LogP optimization: Use Schrödinger’s QikProp to predict logP values. Introduce polar groups (e.g., -OH, -NH2) at the 2,5-dimethyl positions while monitoring docking scores for target affinity .
- Co-solvency simulations: Apply COSMO-RS to identify excipients (e.g., PEG 400) that enhance aqueous solubility without disrupting crystallinity .
- Salt screening: Test alternative counterions (e.g., citrate, mesylate) via free energy perturbation (FEP) calculations to improve dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
